molecular formula C8H10N2O B8006801 3'-Aminoacetophenone oxime

3'-Aminoacetophenone oxime

Cat. No.: B8006801
M. Wt: 150.18 g/mol
InChI Key: LHVHZPGARRZDCY-UXBLZVDNSA-N
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Description

3’-Aminoacetophenoneoxime is an organic compound that belongs to the class of oximes. It is derived from 3’-aminoacetophenone, which is an aromatic ketone. Oximes are known for their ability to form stable complexes with metal ions and have various applications in organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-aminoacetophenoneoxime typically involves the reaction of 3’-aminoacetophenone with hydroxylamine hydrochloride in the presence of a base such as pyridine. The reaction is usually carried out in an alcoholic solvent under reflux conditions. The product is then purified by recrystallization .

Industrial Production Methods: Industrial production methods for 3’-aminoacetophenoneoxime may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: 3’-Aminoacetophenoneoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3’-aminoacetophenoneoxime involves its ability to form stable complexes with metal ions. This property is utilized in various applications, including catalysis and antimicrobial activity. The molecular targets and pathways involved include the formation of coordination complexes with metal ions, which can enhance the compound’s stability and reactivity .

Comparison with Similar Compounds

Uniqueness: 3’-Aminoacetophenoneoxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and stability. This makes it valuable in various applications, particularly in the synthesis of coordination complexes and antimicrobial agents .

Properties

IUPAC Name

(NE)-N-[1-(3-aminophenyl)ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,9H2,1H3/b10-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHVHZPGARRZDCY-UXBLZVDNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC(=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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